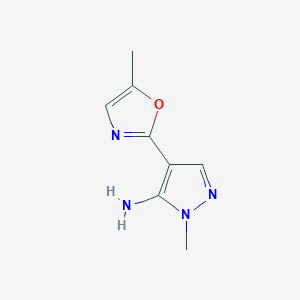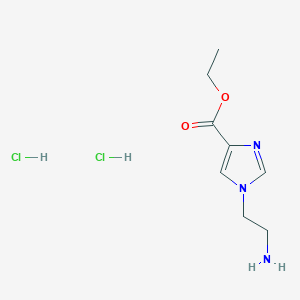
1-methyl-4-(5-methyl-1,3-oxazol-2-yl)-1H-pyrazol-5-amine
Vue d'ensemble
Description
Molecular Structure Analysis
The compound appears to be related to a class of molecules used in the study of Middle East Respiratory Syndrome1. However, the specific molecular structure of “1-methyl-4-(5-methyl-1,3-oxazol-2-yl)-1H-pyrazol-5-amine” was not detailed in the source.Applications De Recherche Scientifique
Synthesis and Derivative Formation
The chemical compound 1-methyl-4-(5-methyl-1,3-oxazol-2-yl)-1H-pyrazol-5-amine and its derivatives have been extensively explored in scientific research for their potential applications. One study describes the synthesis and transformations of derivatives of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acid. This research demonstrates the chemical flexibility of pyrazole and oxazole derivatives in synthesizing functional derivatives, highlighting their potential in creating highly basic aliphatic amines and introducing oxazol-2-yl moieties into oxazole rings, which could be foundational for developing new chemical entities in various scientific fields (Prokopenko et al., 2010).
Structural Analysis and Bioactivities
Another significant study focused on the synthesis, characterization, and bioactivity of pyrazole derivatives, including X-ray crystal study. This research identified antitumor, antifungal, and antibacterial pharmacophore sites, contributing to the development of new therapeutic agents. The structural elucidation of these compounds using advanced spectroscopic techniques underlines the importance of pyrazole derivatives in medicinal chemistry and their potential applications in creating effective pharmaceuticals (Titi et al., 2020).
Electrophilic Cyclization Studies
Research on the electrophilic cyclization of N-allyl(propargyl)-5-amino-1H-pyrazole-4-carboxamides has led to the synthesis of 4-[(dihydro)oxazol-2-yl]-1H-pyrazol-5-amines. This study showcases the chemical reactivity of these compounds in creating structurally diverse molecules, which could have implications in designing new materials or drugs with specific desired properties (Bondarenko et al., 2015).
Reactions with Nitrogen-containing Bases
Explorations into the reactions of substituted 5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carbonitrile with nitrogen bases have revealed unique nucleophilic replacement reactions and ring cleavages. This research provides insight into how such compounds can undergo chemical transformations, potentially leading to new discoveries in synthetic organic chemistry (Shablykin et al., 2008).
Antimicrobial Activity and Molecular Structures
The synthesis and antimicrobial activity of new 5-arylazothiazole, pyrazolo[1,5-a] pyrimidine, triazolo[4,3-a]pyrimidine, and pyrimido[1,2-a]benzimidazole derivatives containing the thiazole moiety have been investigated. Such studies contribute to the pharmaceutical industry by identifying new compounds with potential antimicrobial properties, thus addressing the ongoing challenge of antibiotic resistance (Abdelhamid et al., 2010).
Propriétés
IUPAC Name |
2-methyl-4-(5-methyl-1,3-oxazol-2-yl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O/c1-5-3-10-8(13-5)6-4-11-12(2)7(6)9/h3-4H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRWHYWKWQYLSLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(O1)C2=C(N(N=C2)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-4-(5-methyl-1,3-oxazol-2-yl)-1H-pyrazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![5-[Methyl(propan-2-yl)amino]-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B1434045.png)
![4-Chloro-6-[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]pyrimidine](/img/structure/B1434047.png)
![2-hydroxy-N-[2-(pyridin-4-yl)ethyl]propanamide](/img/structure/B1434050.png)

amine hydrochloride](/img/structure/B1434052.png)